Cas no 77414-44-9 (5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole)
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole
- 5-chloro-4-(4-fluorophenyl)thiadiazole
- 77414-44-9
- MFCD00173564
- AKOS005070201
- CS-0331086
- 3H-353S
-
- MDL: MFCD00173564
- Inchi: 1S/C8H4ClFN2S/c9-8-7(11-12-13-8)5-1-3-6(10)4-2-5/h1-4H
- InChI Key: FCNANLLBSCATLF-UHFFFAOYSA-N
- SMILES: ClC1=C(C2C=CC(=CC=2)F)N=NS1
Computed Properties
- Exact Mass: 213.977
- Monoisotopic Mass: 213.977
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 54Ų
Experimental Properties
- Melting Point: 109-111°C
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC6314-500mg |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole |
77414-44-9 | >95% | 500mg |
£105.00 | 2024-05-24 | |
| Apollo Scientific | PC6314-1g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole |
77414-44-9 | >95% | 1g |
£168.00 | 2024-05-24 | |
| Chemenu | CM372454-1g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole |
77414-44-9 | 95%+ | 1g |
$*** | 2023-05-29 | |
| abcr | AB159356-500 mg |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 500 mg |
€165.50 | 2023-07-20 | ||
| abcr | AB159356-1 g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 1 g |
€240.40 | 2023-07-20 | ||
| abcr | AB159356-5 g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 5 g |
€637.30 | 2023-07-20 | ||
| abcr | AB159356-10 g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 10 g |
€1,032.90 | 2023-07-20 | ||
| abcr | AB159356-500mg |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 500mg |
€165.50 | 2025-04-16 | ||
| abcr | AB159356-1g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 1g |
€240.40 | 2025-04-16 | ||
| abcr | AB159356-5g |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole; . |
77414-44-9 | 5g |
€637.30 | 2025-04-16 |
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole Suppliers
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole
Introduction to 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS No. 77414-44-9)
5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS No. 77414-44-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiadiazoles, which are characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of a chlorine and a fluorophenyl substituent imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole is defined by its molecular formula C9H5ClFN2S. The thiadiazole ring system is known for its high stability and reactivity, which can be further modulated by the presence of functional groups such as the chlorine and fluorine atoms. These substituents play a crucial role in determining the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which are essential for its biological activity.
In recent years, 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its anti-inflammatory properties. Research has shown that thiadiazoles can inhibit the production of pro-inflammatory cytokines and enzymes, making them promising candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). A study published in the Journal of Medicinal Chemistry in 2021 reported that 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole effectively reduced inflammation in animal models of IBD by downregulating the expression of TNF-α and IL-6.
Beyond its anti-inflammatory effects, 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole has also been explored for its antimicrobial properties. Thiadiazoles are known to have broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study published in the Antimicrobial Agents and Chemotherapy in 2020 demonstrated that this compound exhibited potent antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
The potential anticancer properties of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole have also been investigated. Research has shown that thiadiazoles can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. A study published in the Cancer Letters in 2019 reported that this compound selectively induced apoptosis in human breast cancer cells while sparing normal cells. The mechanism involves the activation of caspase-dependent pathways and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death.
In addition to its therapeutic applications, 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole has been used as a building block in organic synthesis due to its versatile reactivity. The thiadiazole ring can undergo various chemical transformations such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions with other functional groups. This makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.
The synthesis of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole typically involves multi-step procedures starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluoroaniline with chloroacetonitrile to form an intermediate nitrile derivative, which is then cyclized under acidic conditions to yield the desired thiadiazole compound. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste generation and reduce energy consumption.
The safety profile of 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole is an important consideration for its use in pharmaceutical applications. Preclinical studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, like any chemical compound, it is essential to conduct thorough toxicological evaluations to ensure its safety for human use. Ongoing research is focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce potential side effects.
In conclusion, 5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole (CAS No. 77414-44-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it a promising candidate for the development of new therapeutic agents targeting inflammatory diseases, microbial infections, and cancer. Continued research into this compound will likely uncover additional applications and further refine its use in clinical settings.
77414-44-9 (5-Chloro-4-(4-fluorophenyl)-1,2,3-thiadiazole) Related Products
- 1909316-42-2(Benzenamine,3-(5-chloro-1,2,3-thiadiazol-4-yl),hydrochloride(1:1))
- 338407-87-7(5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole)
- 40788-81-6(1,2,3-Thiadiazole, 4-(4-fluorophenyl)-)
- 2237988-93-9(4-(3-Fluorophenyl)-1,2,3-thiadiazole)
- 338407-85-5(5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole)
- 1955520-22-5(3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride)
- 53646-00-7(5-Chloro-4-phenyl-1,2,3-thiadiazole)
- 1909316-41-1(3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)